molecular formula C12H10N2O3 B162694 2-(4-Methoxyphenyl)-5-nitropyridine CAS No. 131941-25-8

2-(4-Methoxyphenyl)-5-nitropyridine

Cat. No.: B162694
CAS No.: 131941-25-8
M. Wt: 230.22 g/mol
InChI Key: AQFGZIXPQOUSHT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Isoxazolones and Imidazopyridines

Research by Khalafy, Setamdideh, and Dilmaghani (2002) demonstrates the application of derivatives of 2-(4-Methoxyphenyl)-5-nitropyridine in synthesizing isoxazolones and imidazopyridines. Specifically, the 4-methoxyphenyl derivative facilitates the formation of imidazo[1,2-a]pyridines and 2-pyridylaminoindoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

Formation of Nitropyridine Derivatives

A study by Bakke and Sletvold (2003) highlights the use of this compound in creating various nitropyridine derivatives. This involves substitution reactions to yield diverse pyridine compounds with different substituents (Bakke & Sletvold, 2003).

Development of PET Tracers

García et al. (2014) explored the role of this compound in developing PET tracers for neuropsychiatric disorders. This research involves labeling nitropyridin-2-yl precursors for the detection of serotonin receptors (García et al., 2014).

Spectroscopic Analysis and Optical Properties

Jukić et al. (2010) conducted an analysis of a compound derived from this compound, focusing on its structural and optical properties using spectroscopy. This study provides insights into the molecular characteristics and potential applications in material science (Jukić et al., 2010).

Conformational Stability and Molecular Analyses

Balachandran, Lakshmi, and Janaki (2012) investigated the conformational stability of compounds related to this compound. Their research involved vibrational analyses and molecular stability assessments, contributing to our understanding of the chemical properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Biochemical and Antimicrobial Studies

A study by Jose et al. (2018) on mononuclear complexes involving derivatives of this compound revealed their potential in biological applications. This includes DNA binding abilities and antimicrobial efficacy, highlighting the compound's significance in biomedical research (Jose et al., 2018).

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFGZIXPQOUSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377180
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131941-25-8
Record name 2-(4-methoxyphenyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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